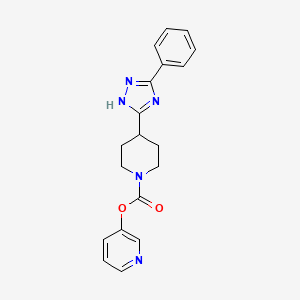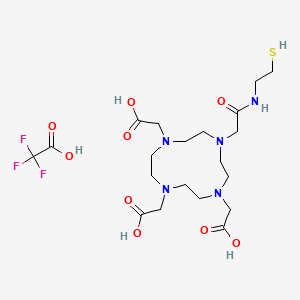
3-Hydroxy-5-iodopicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-iodopicolinic acid is a picolinic acid derivative and a member of the pyridine family. This compound is characterized by the presence of a hydroxyl group at the 3-position and an iodine atom at the 5-position of the picolinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-iodopicolinic acid typically involves the iodination of 3-hydroxypicolinic acid. This can be achieved through various methods, such as electrophilic aromatic substitution reactions. The reaction conditions often require the use of iodine sources, such as iodine monochloride (ICl) or iodine in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while minimizing environmental impact. Advanced techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5-iodopicolinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Iodination reactions typically use iodine (I2) or iodine monochloride (ICl) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of other iodinated derivatives.
Scientific Research Applications
3-Hydroxy-5-iodopicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a matrix for nucleotides in MALDI mass spectrometry analyses.
Biology: The compound has shown potential in biological studies, particularly in the development of new derivatives with antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is involved in the synthesis of pharmaceuticals, such as favipiravir, which is used to treat viral infections.
Industry: The compound is utilized in the production of various chemical products and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 3-Hydroxy-5-iodopicolinic acid exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl and iodine groups play crucial roles in its biological activity, influencing its binding affinity to receptors and enzymes. The exact molecular targets and pathways may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Hydroxypicolinic acid
5-Iodopicolinic acid
Other iodinated derivatives of picolinic acid
Properties
Molecular Formula |
C6H4INO3 |
|---|---|
Molecular Weight |
265.01 g/mol |
IUPAC Name |
3-hydroxy-5-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4INO3/c7-3-1-4(9)5(6(10)11)8-2-3/h1-2,9H,(H,10,11) |
InChI Key |
AFLMHRKUTQGECU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


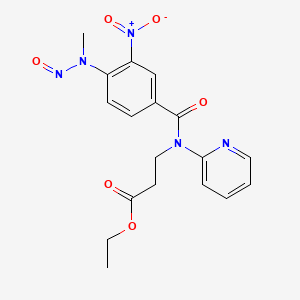

![propan-2-yl (8E,10E)-12-[tert-butyl(diphenyl)silyl]oxy-5-hydroxy-15-trimethylsilylpentadeca-8,10-dien-6,14-diynoate](/img/structure/B15354151.png)
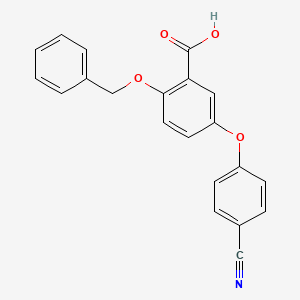
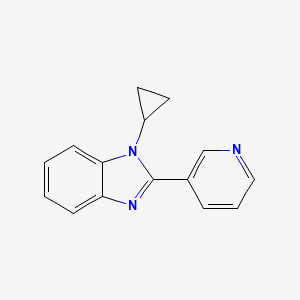
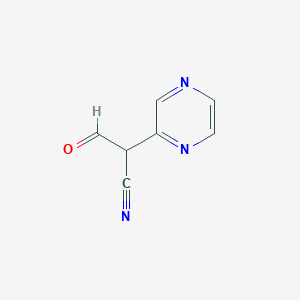
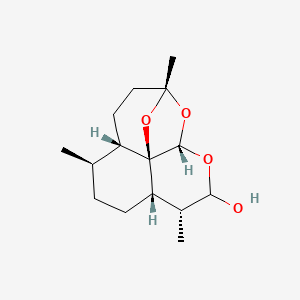

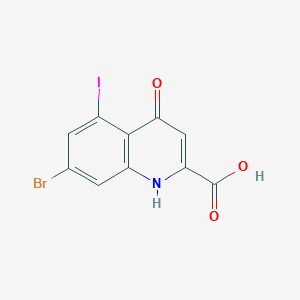
![(5S,8R,9S,10S,13S,14S)-1,1,5,6,6-pentadeuterio-10,13-dimethyl-2,4,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B15354185.png)
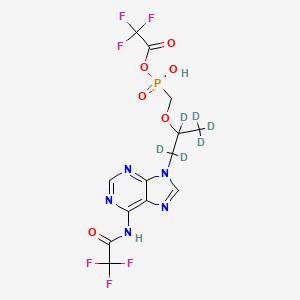
![4-[3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate; Butanedioic acid; 2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol; Clopenthixol Succinate; Zuclopenthixol Succinate Salt](/img/structure/B15354192.png)
